Androgen receptor antagonist 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Les antagonistes du récepteur des androgènes sont des composés qui inhibent l'action des androgènes en bloquant le récepteur des androgènes. L'antagoniste du récepteur des androgènes 1 est un composé non stéroïdien qui a montré un potentiel significatif dans le traitement du cancer de la prostate en inhibant le récepteur des androgènes, qui joue un rôle crucial dans la progression de cette maladie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'antagoniste du récepteur des androgènes 1 implique une série de réactions chimiques à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend la réaction de cyclisation d'un composé de formule V pour obtenir un composé de formule VI . Les conditions de réaction sont généralement douces et le processus est conçu pour avoir un taux d'utilisation atomique élevé.

Méthodes de production industrielle : Pour la production industrielle, la synthèse de l'antagoniste du récepteur des androgènes 1 peut être optimisée en contrôlant la stéréochimie de la matière première. Cela permet la synthèse directionnelle du composé et de ses isomères uniques, ce qui rend le processus simple et adapté à une production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : L'antagoniste du récepteur des androgènes 1 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactifs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles en conditions basiques ou acides.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut donner des alcools ou des amines .

4. Applications de la recherche scientifique

L'antagoniste du récepteur des androgènes 1 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes d'inhibition du récepteur des androgènes.

Biologie : Il est utilisé pour étudier le rôle des récepteurs des androgènes dans les processus cellulaires.

Médecine : Il est utilisé dans le traitement du cancer de la prostate et d'autres maladies dépendantes des androgènes.

Industrie : Il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant le récepteur des androgènes

5. Mécanisme d'action

L'antagoniste du récepteur des androgènes 1 exerce ses effets en se liant au domaine de liaison du ligand du récepteur des androgènes. Cela empêche le récepteur de se transloquer vers le noyau et de se lier aux éléments de réponse aux androgènes sur l'ADN. En conséquence, la transcription des gènes sensibles aux androgènes est inhibée, ce qui entraîne une diminution de la prolifération des cellules dépendantes des androgènes .

Composés similaires :

Enzalutamide : Un antagoniste du récepteur des androgènes non stéroïdien de deuxième génération avec une forte affinité de liaison au récepteur des androgènes.

Apalutamide : Un autre antagoniste du récepteur des androgènes non stéroïdien de deuxième génération utilisé dans le traitement du cancer de la prostate.

Bicalutamide : Un antagoniste du récepteur des androgènes non stéroïdien de première génération.

Unicité : L'antagoniste du récepteur des androgènes 1 est unique en sa capacité à se lier au récepteur des androgènes avec une grande spécificité et une grande affinité. Contrairement à certains antagonistes de première génération, il ne présente pas d'activité agoniste partielle, ce qui le rend plus efficace pour inhiber la signalisation du récepteur des androgènes .

Applications De Recherche Scientifique

Androgen receptor antagonist 1 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of androgen receptor inhibition.

Biology: It is used to investigate the role of androgen receptors in cellular processes.

Medicine: It is used in the treatment of prostate cancer and other androgen-dependent diseases.

Industry: It is used in the development of new therapeutic agents targeting the androgen receptor

Mécanisme D'action

Androgen receptor antagonist 1 exerts its effects by binding to the ligand-binding domain of the androgen receptor. This prevents the receptor from translocating to the nucleus and binding to androgen response elements on DNA. As a result, the transcription of androgen-responsive genes is inhibited, leading to a decrease in the proliferation of androgen-dependent cells .

Comparaison Avec Des Composés Similaires

Enzalutamide: A second-generation non-steroidal androgen receptor antagonist with a strong binding affinity to the androgen receptor.

Apalutamide: Another second-generation non-steroidal androgen receptor antagonist used in the treatment of prostate cancer.

Bicalutamide: A first-generation non-steroidal androgen receptor antagonist.

Uniqueness: Androgen receptor antagonist 1 is unique in its ability to bind to the androgen receptor with high specificity and affinity. Unlike some first-generation antagonists, it does not exhibit partial agonist activity, making it more effective in inhibiting androgen receptor signaling .

Propriétés

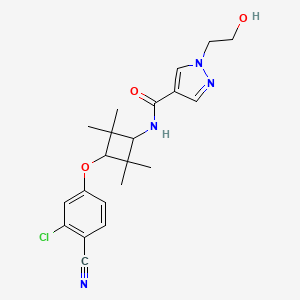

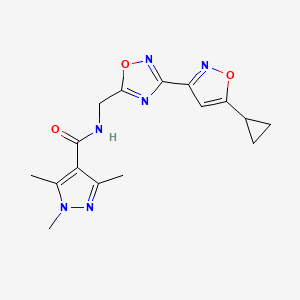

IUPAC Name |

N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-1-(2-hydroxyethyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN4O3/c1-20(2)18(25-17(28)14-11-24-26(12-14)7-8-27)21(3,4)19(20)29-15-6-5-13(10-23)16(22)9-15/h5-6,9,11-12,18-19,27H,7-8H2,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJNHDLYWZTKGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CN(N=C3)CCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656093.png)

![1-(2-ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2656099.png)

![2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2656100.png)

![N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide](/img/structure/B2656101.png)

![ethyl 2-(5-nitrothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2656108.png)

![13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2656109.png)